molecular formula C17H19NO B12445522 3-phenyl-N-(1-phenylethyl)propanamide CAS No. 40478-40-8

3-phenyl-N-(1-phenylethyl)propanamide

Cat. No.: B12445522
CAS No.: 40478-40-8
M. Wt: 253.34 g/mol
InChI Key: RCLOJLWVCROWJC-UHFFFAOYSA-N
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Description

Contextualization of N-Substituted Propanamides in Contemporary Chemical Research

N-substituted propanamides represent a versatile class of organic compounds with a wide range of applications in materials science, agriculture, and particularly in medicinal chemistry. The propanamide backbone is a common structural motif in numerous biologically active molecules. For instance, various N-substituted propanamide derivatives have been synthesized and investigated for their potential as antioxidants and enzyme inhibitors. researchgate.net Research has shown that modifications to the N-substituent can significantly influence the biological activity of the resulting compounds. researchgate.net

Furthermore, the synthesis of highly substituted propanamide derivatives is an active area of research, with a focus on developing efficient and environmentally benign synthetic methodologies. nih.gov The amide bond formation is a cornerstone of organic synthesis, and the development of novel methods for its creation remains a key objective.

Significance of the 1-Phenylethyl Moiety in Chiral Amide Systems

The 1-phenylethylamine (B125046) (α-PEA) moiety is one of the most widely utilized chiral auxiliaries and inducers in asymmetric synthesis. researchgate.net Available in both (R) and (S) enantiomeric forms, it serves as a powerful tool for controlling the stereochemical outcome of a wide variety of chemical transformations. researchgate.net Its utility stems from its ability to form diastereomeric salts or covalent adducts, such as amides, which can then be separated or can direct subsequent stereoselective reactions.

The formation of an amide bond between a carboxylic acid and a chiral amine like 1-phenylethylamine is a common strategy for the resolution of racemic acids. The resulting diastereomeric amides often exhibit different physical properties, such as solubility and chromatographic retention times, allowing for their separation. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure acid and recovers the chiral amine. This "easy-on, easy-off" approach, often facilitated by enzymes like lipase, is a testament to the practical importance of this chiral amine. google.com

Overview of Research Trajectories for 3-phenyl-N-(1-phenylethyl)propanamide Analogs

While direct research on this compound is not extensively documented in publicly available literature, research on its analogs provides insight into its potential areas of interest. For example, studies on 3-phenyl-3-phenylthiopropionic acids and their corresponding amides have explored their pharmacological properties. nih.gov These investigations have revealed that some of these amides exhibit significant biological activity. nih.gov

Furthermore, the synthesis of various N-substituted β-phenylalanine derivatives, which share structural similarities with the target compound, is a field of active research, particularly in the context of preparing optically active amino acids and their derivatives. core.ac.uk The use of chiral phenylethylamine derivatives in these syntheses is a recurring theme, highlighting the importance of this structural motif in generating stereochemically defined molecules. core.ac.uk

The synthesis of the precursor acid, 3-phenylpropanoic acid, is a well-established process. One common method involves the reduction of cinnamic acid. The subsequent amide coupling with 1-phenylethylamine would be a standard synthetic transformation.

Given the established roles of its constituent parts, research on this compound itself would likely focus on its stereochemical properties, its potential as a chiral ligand or resolving agent, and the biological activities of its individual enantiomers and diastereomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40478-40-8

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3-phenyl-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C17H19NO/c1-14(16-10-6-3-7-11-16)18-17(19)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19)

InChI Key

RCLOJLWVCROWJC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Stereochemical Investigations of 3 Phenyl N 1 Phenylethyl Propanamide

Analysis of Stereoisomers and Diastereomers

No published research data was found detailing the specific analysis of stereoisomers and diastereomers of 3-phenyl-N-(1-phenylethyl)propanamide.

Determination of Absolute Configuration

There is no available information from scientific literature regarding the experimental determination of the absolute configuration of this compound stereoisomers.

Configurational Stability and Epimerization Studies

Specific studies on the configurational stability and epimerization of this compound have not been reported in the reviewed scientific literature.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-phenyl-N-(1-phenylethyl)propanamide, ¹H and ¹³C NMR are fundamental in assigning the positions of hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct proton environments. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the aromatic rings are expected to appear in the downfield region (typically δ 7.0-7.5 ppm) due to the deshielding effect of the ring current. The methine proton (CH) adjacent to the nitrogen and the phenyl group would likely appear as a multiplet, its chemical shift influenced by these neighboring functional groups. The methylene (B1212753) protons (CH₂) of the propanamide backbone would show distinct signals, likely as multiplets due to coupling with adjacent protons. The methyl protons (CH₃) would appear as a doublet in the upfield region of the spectrum. The amide proton (NH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

A representative, though not experimentally exclusive, data set for the expected proton signals is presented in the table below.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic-H~7.20-7.40Multiplet
Amide-H (N-H)Variable (e.g., ~6.0-8.0)Broad Singlet
Methine-H (N-CH)~5.10-5.20Multiplet
Methylene-H (CH₂-Ph)~2.90-3.00Triplet
Methylene-H (CH₂-CO)~2.40-2.50Triplet
Methyl-H (CH₃)~1.40-1.50Doublet

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon (C=O) of the amide group is characteristically found in the most downfield region of the spectrum, typically around 170-180 ppm. The aromatic carbons would produce a series of signals in the δ 125-145 ppm range. The aliphatic carbons, including the methine, methylene, and methyl groups, would appear in the upfield region of the spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. pearson.com

Below is a table of expected ¹³C NMR chemical shifts.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)~172
Aromatic (Quaternary)~143, ~141
Aromatic (CH)~126-129
Methine (N-CH)~49
Methylene (CH₂-Ph)~38
Methylene (CH₂-CO)~32
Methyl (CH₃)~22

Note: These values are illustrative and would require experimental verification.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of complex molecules.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling networks. In this compound, a COSY spectrum would show correlations between the methyl protons and the methine proton, as well as between the two methylene groups in the propanamide chain. youtube.comsdsu.edu This helps to confirm the connectivity of the aliphatic portions of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is crucial for determining stereochemistry and conformation. For instance, a NOESY spectrum could show correlations between the amide proton and nearby protons on both the phenylethyl and propanoyl moieties, providing insight into the molecule's preferred conformation in solution.

Further information about the carbon skeleton can be obtained from heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded carbon and proton atoms, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds. sdsu.edulibretexts.org For example, an HMBC spectrum would be expected to show a correlation from the amide proton to the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Terahertz (THz) spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and investigating higher-order structures like crystallinity.

Infrared (IR) spectroscopy is highly sensitive to the presence of the amide functional group. The IR spectrum of this compound, a secondary amide, is expected to show several characteristic absorption bands. spectroscopyonline.com

The key vibrational modes for the amide group include:

N-H Stretching: A single, sharp to moderately broad band is expected in the region of 3370-3170 cm⁻¹. spectroscopyonline.com Its position and broadness can be influenced by hydrogen bonding.

Amide I Band (C=O Stretching): This is typically a strong and sharp absorption band appearing in the range of 1680-1630 cm⁻¹. spectroscopyonline.com It is one of the most prominent peaks in the IR spectrum of an amide.

Amide II Band (N-H Bending and C-N Stretching): This band, found between 1570 and 1515 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.com The Amide II band is typically strong and is a characteristic feature of secondary amides. nih.gov

Amide III Band: This is a more complex and generally weaker vibration found in the 1350-1200 cm⁻¹ region, resulting from a mixture of C-N stretching and N-H bending. researchgate.netshimadzu.com

The following table summarizes the expected characteristic IR absorption bands for the amide functionality in this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchSecondary Amide (N-H)~3300Medium
Amide ICarbonyl (C=O)~1640Strong
Amide IIN-H Bend & C-N Stretch~1540Strong

Note: The exact positions of these bands can vary based on the physical state of the sample (solid or liquid) and intermolecular interactions.

Terahertz (THz) spectroscopy, which probes low-frequency vibrations in the range of approximately 0.1 to 15 THz (3-500 cm⁻¹), is a valuable technique for investigating the solid-state properties of molecules. oup.comresearchgate.net Unlike mid-infrared spectroscopy which primarily identifies intramolecular vibrations of functional groups, THz spectroscopy is sensitive to intermolecular vibrations, such as those associated with hydrogen bonding and van der Waals forces. researchgate.net These vibrations are directly related to the crystalline lattice structure.

For a crystalline solid like this compound, a THz spectrum would exhibit sharp absorption peaks corresponding to specific lattice vibrational modes. This makes THz spectroscopy a powerful tool for:

Polymorph Discrimination: Different crystalline forms (polymorphs) of the same compound will have distinct crystal lattices and therefore different THz spectra. oup.com

Analysis of Crystallinity: The presence and sharpness of THz absorption peaks can be used to assess the degree of crystallinity in a sample.

The application of THz spectroscopy to this compound would provide insights into its solid-state packing and could be used to identify and differentiate potential polymorphic forms, which is of significant interest in fields such as pharmaceuticals. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and probing the fragmentation pathways of this compound. Both electron ionization (EI) and electrospray ionization (ESI) techniques offer complementary information regarding the molecule's stability and structural components under different ionization conditions.

For the closely related compound N-(1-phenylethyl)propanamide, the major fragment ions observed in its mass spectrum provide a basis for predicting the behavior of the title compound.

Table 1: Predicted Major EI-MS Fragment Ions for this compound Based on Analogous Compounds (Note: This table is predictive, based on fragmentation patterns of similar structures.)

m/z Predicted Fragment Structure/Identity Source of Analogy
253 [M]⁺ (Molecular Ion)
148 [C₆H₅CH₂CH₂CO]⁺ (3-phenylpropanoyl cation) General Amide Fragmentation
105 [C₆H₅CHCH₃]⁺ (1-phenylethyl cation) Amide Bond Cleavage
91 [C₇H₇]⁺ (Tropylium ion) Rearrangement of Phenylalkyl groups

Electrospray ionization is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺, providing a clear determination of the molecular weight. Studies on similar amide compounds demonstrate that ESI-MS is effective for their analysis. For instance, the investigation of N-phenyl-3-(phenylthio)propanamides using ESI-MS revealed that protonation primarily occurs on the carbonyl oxygen, and collision-induced dissociation leads to specific fragmentation pathways.

For this compound, ESI-MS analysis would be expected to show a strong signal for the protonated molecule. Predicted collision cross-section (CCS) values for various adducts of the compound have been calculated, suggesting its suitability for ion mobility-mass spectrometry analysis as well.

Table 2: Predicted ESI-MS Adducts and Collision Cross Section (CCS) Values for this compound

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų) Citation
[M+H]⁺ 254.15395 160.8
[M+Na]⁺ 276.13589 164.9
[M+K]⁺ 292.10983 161.2
[M+NH₄]⁺ 271.18049 176.8

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state and offers detailed information about the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray structure of this compound itself is not detailed in the provided search results, the methodology is well-established for similar molecules. For example, the crystal structure of (Z)-3-chloro-3-phenyl-N-[(S)-1-phenylethyl]prop-2-enamide, which shares the N-(1-phenylethyl)amide moiety, was determined by single-crystal X-ray diffraction. That analysis revealed two independent molecules in the asymmetric unit and provided precise bond lengths and angles. Another study on a different compound crystallized in the orthorhombic system with space group Pbca, demonstrating how this technique defines the unit cell parameters and molecular geometry.

A hypothetical crystal structure determination for this compound would yield a similar set of data, as shown in the illustrative table below.

Table 3: Illustrative Single Crystal X-ray Diffraction Data (Note: This data is representative of a typical crystallographic analysis and not specific to the title compound.)

Parameter Value Citation for Analogy
Crystal System Orthorhombic
Space Group P 2ac 2ab
a (Å) 11.5296
b (Å) 7.5013
c (Å) 19.7187
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1704.1

The packing of molecules in a crystal is governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking. In the crystal structure of this compound, the amide group is a key participant in forming hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor.

This interaction is commonly observed in related structures. For instance, in one crystal structure, molecules are linked through N-H···O hydrogen bonds, which generate one-dimensional chains. In another example, intermolecular hydrogen bonds and phenyl-phenyl π-π stacking interactions are the primary forces directing the crystal packing. It is highly probable that the crystal structure of this compound would exhibit similar N-H···O hydrogen bonds, likely forming chains or dimeric motifs that organize the molecules into a stable three-dimensional lattice. The presence of two phenyl rings also introduces the possibility of π-π stacking or C-H···π interactions, which would further stabilize the crystal packing arrangement.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N-ethyl-N-(3-methylphenyl)-3-phenyl-propanamide
N-phenylpropanamide
N-(1-phenylethyl)propanamide
N-phenyl-3-(phenylthio)propanamide
(Z)-3-chloro-3-phenyl-N-[(S)-1-phenylethyl]prop-2-enamide
3-phenylpropylamine
3-phenylpropanol

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide a foundational understanding of a molecule's properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-phenyl-N-(1-phenylethyl)propanamide, DFT calculations would begin by defining an initial molecular geometry. The calculations then iteratively adjust the positions of the atoms to minimize the total electronic energy of the molecule, leading to an optimized, stable conformation. researchgate.net This process is crucial for understanding the molecule's shape and the spatial relationship between its phenyl rings and the amide backbone.

Once the geometry is optimized, DFT can be used to calculate various electronic properties. These include the distribution of electron density, the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. These properties are fundamental to predicting the molecule's reactivity, stability, and intermolecular interaction sites. While specific DFT studies on this compound are not extensively published, the methodology is standard for related compounds. researchgate.net Public databases provide computationally predicted properties for this molecule.

Table 1: Predicted Molecular Properties for this compound

PropertyPredicted ValueSource
Molecular FormulaC17H19NO uni.lu
Monoisotopic Mass253.14667 Da uni.lu
XlogP (predicted)3.3 uni.lu
Predicted CCS ([M+H]+, Ų)160.8 uni.lu

A significant application of DFT is the prediction of spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation, and DFT can accurately calculate the chemical shifts of nuclei like ¹H and ¹³C. nih.govresearchgate.net

The process involves using the optimized geometry of this compound and applying a theoretical model, such as the Gauge-Including Atomic Orbital (GIAO) method, to compute the magnetic shielding tensors for each atom. nih.govmdpi.commdpi.com These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Comparing the calculated NMR spectrum with an experimentally obtained one is a powerful method for structural verification. mdpi.com Discrepancies between theoretical and experimental values can indicate the presence of different conformers or inaccuracies in the computational model. For complex molecules, this computational approach is invaluable for assigning specific signals in the NMR spectrum to the correct atoms in the molecule. nih.gov While a dedicated study for this compound is not available, numerous studies on related molecules demonstrate the high accuracy of this approach. nih.govresearchgate.net

Table 2: Hypothetical Comparison of Experimental vs. Calculated ¹³C NMR Shifts

Carbon Atom PositionHypothetical Experimental Shift (ppm)Hypothetical DFT-Calculated Shift (ppm)
C=O (Amide)172.5173.1
CH (Chiral Center)50.250.8
CH₃ (Methyl)21.822.3
Aromatic Carbons126-145125-146

Note: This table is for illustrative purposes to show how data would be presented and is not based on actual experimental results for this specific compound.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. For a flexible molecule like this compound, a key application is conformational analysis.

Due to the presence of several single bonds, this compound can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements (low-energy conformers) and understand the energy barriers between them. nih.govresearchgate.net

The process typically begins with a systematic search of the conformational space by rotating the molecule's flexible dihedral angles. For each generated conformation, an energy minimization calculation is performed, often using less computationally intensive methods like molecular mechanics force fields. This relaxes the structure into the nearest local energy minimum. By plotting the energy of these minimized structures, a conformational landscape, or potential energy surface, can be generated. nih.gov This landscape reveals the most stable conformers and the energetic pathways for converting between them. For a chiral amide like this, such analysis can reveal preferred orientations of the phenyl groups and the ethyl substituent, which can be crucial for its interaction with other chiral molecules. nih.govresearchgate.net

While energy minimization provides static pictures of stable conformations, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.govacs.org

For this compound, an MD simulation could be used to study its dynamic flexibility, the transitions between different conformations, and its interaction with solvent molecules. arxiv.org This provides a more realistic understanding of the molecule's behavior in a solution or biological environment compared to static models. Researchers can analyze the simulation trajectory to determine average structural properties, identify persistent hydrogen bonds, and explore the conformational space that is accessible at a given temperature. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org While no specific QSAR model has been published for this compound itself, the theoretical framework is broadly applicable and provides a powerful tool for drug discovery and lead optimization. omicstutorials.comjetir.orgcambridge.org

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its chemical structure. nih.gov The QSAR workflow involves several key steps:

Data Set Preparation: A collection of structurally related molecules with experimentally measured biological activities is assembled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobicity (e.g., logP), and topological indices (which describe atomic connectivity).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of a chance correlation.

Once validated, a QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency and selectivity. jetir.org For a class of compounds like N-acyl amides, QSAR can help identify the key structural features that govern their activity. wikipedia.org

Table 3: Common Molecular Descriptors in QSAR Studies

Descriptor CategoryExample DescriptorsProperty Represented
ElectronicHOMO/LUMO energies, Dipole momentReactivity, Polarity
Steric / SizeMolecular Weight, Molecular VolumeSize and shape of the molecule
HydrophobicityLogP (Partition Coefficient)Solubility and membrane permeability
TopologicalWiener index, Kier & Hall indicesMolecular branching and connectivity

Development of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be derived from the two-dimensional representation or the three-dimensional conformation of the molecule and are fundamental in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies. For this compound, a variety of molecular descriptors can be computationally generated to define its size, shape, electronic distribution, and other key features.

The development of these descriptors typically begins with the generation of the compound's 3D structure, which is then optimized to its lowest energy conformation. Software packages are then used to calculate a wide array of descriptors. These can be broadly categorized into constitutional (2D) descriptors, which are independent of the molecular conformation, and 3D descriptors, which depend on the spatial arrangement of the atoms.

Below is a table of some key computed molecular descriptors for this compound.

Descriptor TypeDescriptor NameValue
Physicochemical PropertiesMolecular Weight253.34 g/mol
Physicochemical PropertiesXLogP33.3
Physicochemical PropertiesHydrogen Bond Donor Count1
Physicochemical PropertiesHydrogen Bond Acceptor Count1
Topological DescriptorsRotatable Bond Count4
Geometrical DescriptorsTopological Polar Surface Area29.1 Ų
Constitutional DescriptorsHeavy Atom Count19
Constitutional DescriptorsMolecular FormulaC17H19NO

These descriptors serve as the quantitative foundation for building predictive models. For instance, XLogP3 is an estimate of the logarithm of the octanol/water partition coefficient, providing a measure of the molecule's hydrophobicity. The topological polar surface area (TPSA) is another crucial descriptor that correlates with passive molecular transport through membranes. The number of rotatable bonds indicates the conformational flexibility of the molecule.

Statistical Modeling of Structure-Property Relationships (excluding biological activity if tied to clinical/safety)

Statistical modeling of structure-property relationships, often in the form of QSPR studies, aims to establish a mathematical correlation between the computed molecular descriptors (the independent variables) and an experimentally determined physical or chemical property (the dependent variable). While specific QSPR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of such modeling can be illustrated by examining studies on analogous propanamide and carboxamide derivatives. medcraveonline.com

The general workflow for developing a QSPR model involves several key steps:

Data Set Assembly: A series of structurally related compounds with known property values is compiled. In this context, this could involve a set of N-substituted phenylpropanamides.

Descriptor Calculation: For each compound in the series, a comprehensive set of molecular descriptors is calculated, similar to those listed in the previous section.

Model Building: A statistical method is employed to create a model that best correlates the descriptors with the property of interest. Common techniques include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning methods like Artificial Neural Networks (ANN). analchemres.org

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics and often an external test set of compounds that were not used in the model's development.

For example, in a hypothetical QSPR study on a series of propanamide derivatives, one might aim to predict a property such as chromatographic retention time. Descriptors like molecular weight, XLogP3, and TPSA would likely be relevant. An MLR model might take the form:

Retention Time = c₀ + c₁(XLogP3) + c₂(TPSA) + ...

where c₀, c₁, and c₂ are coefficients determined by the regression analysis.

Studies on related structures, such as biphenyl (B1667301) carboxamide analogs, have successfully used QSAR models to correlate molecular descriptors with their anti-inflammatory properties. medcraveonline.com In such studies, multiple linear regression analysis was used to develop a statistically significant model with a good correlation coefficient (R² value of 0.800) and predictive ability (predicted R² of 0.7217). medcraveonline.com Similarly, research on other carboxamide derivatives has employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the relationship between the three-dimensional steric, electrostatic, and hydrophobic fields of the molecules and their properties. nih.gov These models yield contour maps that visualize the regions around the molecule where modifications would be expected to enhance or diminish the property of interest.

While the direct application of these models to this compound requires a dedicated study, the established methodologies provide a clear framework for how its physical and chemical properties can be computationally modeled and predicted based on its molecular structure.

Chemical Reactivity and Derivatization Pathways

Amide Bond Hydrolysis and Cleavage Reactions

The amide bond is the most reactive site for cleavage in 3-phenyl-N-(1-phenylethyl)propanamide. Its hydrolysis, which results in the breaking of the C-N bond, can be achieved under both acidic and basic conditions, typically requiring heat. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This facilitates nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the amine to yield 3-phenylpropanoic acid and (1-phenylethyl)amine. masterorganicchemistry.comlibretexts.org The amine is protonated under the acidic conditions to form an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. libretexts.org This process is generally slower than acid-catalyzed hydrolysis because the amide is less reactive towards nucleophiles without prior protonation. The reaction produces the carboxylate salt of 3-phenylpropanoic acid and (1-phenylethyl)amine. researchgate.net

Reaction Conditions Products
Acid-Catalyzed HydrolysisDilute HCl or H₂SO₄, heat3-Phenylpropanoic acid and (1-phenylethyl)ammonium chloride/sulfate
Base-Catalyzed HydrolysisAqueous NaOH or KOH, heatSodium or potassium 3-phenylpropanoate and (1-phenylethyl)amine

Reactions at the Propanamide Chain (e.g., Alkylation)

The propanamide portion of the molecule offers sites for various modifications, including alkylation at the nitrogen atom and reactions at the α- and β-carbons.

N-Alkylation:

The nitrogen atom of the amide can be further alkylated to form a tertiary amide. This reaction typically requires a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile. mdpi.com Various alkylating agents, such as alkyl halides, can be used. Phase-transfer catalysts and microwave irradiation have been shown to facilitate the N-alkylation of related N-substituted amides, offering faster and more efficient transformations. mdpi.com

Reactions at the α-Carbon:

The carbon atom alpha to the amide carbonyl can be deprotonated with a strong, non-nucleophilic base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position.

Hofmann Rearrangement:

While the starting material is an N-substituted amide, a related reaction, the Hofmann rearrangement, occurs with primary amides (like propanamide) to produce an amine with one less carbon atom (ethylamine). wikipedia.org This illustrates a potential transformation pathway for the underlying propanamide structure.

Reaction Type Reagents/Conditions Product Type
N-Alkylation1. Strong base (e.g., NaH) 2. Alkyl halide (R-X)N-alkyl-3-phenyl-N-(1-phenylethyl)propanamide
α-Alkylation1. Strong base (e.g., LDA) 2. Electrophile (E+)2-Substituted-3-phenyl-N-(1-phenylethyl)propanamide

Reactions Involving the Phenyl Moieties

Both the 3-phenyl group and the 1-phenylethyl group contain aromatic rings that can undergo electrophilic aromatic substitution. The activating or deactivating nature of the substituents will direct the position of substitution (ortho, meta, or para).

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation can be performed on the phenyl rings. For instance, direct conversion of arenes to benzamide (B126) derivatives can be achieved through electrophilic aromatic substitution with reagents like cyanoguanidine in the presence of a strong acid. nih.gov For the two phenyl rings in this compound, the substitution pattern will depend on the reaction conditions and the directing effects of the alkylamide and alkyl substituents.

Substitution Reaction Typical Reagents Potential Products
NitrationHNO₃, H₂SO₄Nitro-substituted derivatives
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Halogen-substituted derivatives
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl-substituted derivatives

Functional Group Interconversions

The amide functional group itself can be converted into other functional groups, providing pathways to a variety of different compound classes.

Reduction to Amines:

The amide can be reduced to the corresponding secondary amine, N-(1-phenylethyl)-3-phenylpropan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is a fundamental transformation in organic synthesis.

Conversion to Thioamides:

The carbonyl oxygen of the amide can be replaced with a sulfur atom to form the corresponding thioamide. This transformation is commonly achieved by treating the amide with Lawesson's reagent. mdpi.com Thioamides themselves are versatile intermediates in organic synthesis. researchgate.net

Transformation Reagents Product
ReductionLithium aluminum hydride (LiAlH₄)N-(1-phenylethyl)-3-phenylpropan-1-amine
ThionationLawesson's reagent3-phenyl-N-(1-phenylethyl)propanethioamide

Advanced Applications As Chiral Building Blocks and Auxiliaries in Organic Synthesis

Role in Asymmetric Induction

Asymmetric induction is the process where a chiral feature in a substrate, reagent, or catalyst influences the formation of one stereoisomer over another during a chemical reaction. numberanalytics.com Chiral auxiliaries are compounds that are temporarily attached to a substrate to direct the stereoselectivity of a reaction, after which they are removed. numberanalytics.com

The 1-phenylethylamine (B125046) (α-PEA) moiety within 3-phenyl-N-(1-phenylethyl)propanamide is a well-established and privileged chiral auxiliary in organic synthesis. nih.gov Available in both enantiomeric forms, this cheap primary amine provides a structural motif that is frequently used to create chiral building blocks for asymmetric synthesis. nih.gov The presence of the chiral center on the nitrogen atom of the propanamide allows it to control the approach of reagents to a reactive center elsewhere in the molecule, leading to the preferential formation of a specific stereoisomer.

The effectiveness of α-PEA as a chiral auxiliary has been demonstrated in a wide range of diastereoselective reactions, including cyclization reactions to produce biologically active heterocyclic compounds like piperidin-2-ones and lactams. nih.gov The principle relies on the steric and electronic properties of the chiral auxiliary to create a diastereomeric transition state with a lower energy for the formation of one product isomer. numberanalytics.com For instance, in reactions involving enolates, the chiral auxiliary can direct the approach of an electrophile from the less hindered face of the enolate, thereby controlling the formation of a new stereocenter.

Use in Stereoselective Transformations

Stereoselective transformations are critical for the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. nih.gov The this compound structure can be employed in various stereoselective transformations where the chiral (1-phenylethyl)amine group dictates the stereochemical course of the reaction.

While specific examples of homoenolate reactions utilizing this compound are not extensively documented in the provided literature, the principles of stereocontrol it embodies are widely applicable. Chiral N-acyl groups, similar to the N-(1-phenylethyl)propanamide structure, are used to control the stereochemistry of additions to carbonyls and imines. For example, in the stereocontrolled addition of enolates to ketones, a chiral auxiliary directs the formation of specific 3-hydroxyalkanoates and -alkanones. nih.gov

The logic of these transformations often relies on the formation of a rigid, chelated intermediate. In such an intermediate, the chiral auxiliary orients the rest of the molecule in a way that exposes one face to nucleophilic or electrophilic attack while shielding the other. This control over the reaction's transition state geometry is fundamental to achieving high diastereoselectivity.

Integration into Complex Molecular Architectures

The N-substituted propanamide structural motif is a core component in a number of highly complex and biologically active molecules, most notably in the class of synthetic opioids. The synthesis of fentanyl and its analogs, first developed by Paul Janssen, prominently features an N-phenylpropanamide group attached to a piperidine (B6355638) ring. wikipedia.orgusp.br

Fentanyl is a potent synthetic opioid analgesic, estimated to be 50 to 100 times more potent than morphine. nih.govnih.gov Its chemical structure and that of its many analogs are based on a 4-anilidopiperidine core. google.com The synthesis of these compounds often involves the acylation of a secondary amine precursor with propionyl chloride or a similar reagent, installing the characteristic N-phenylpropanamide moiety.

An optimized, three-step synthesis of fentanyl and its analogs highlights the integration of the propanamide group. nih.govosti.gov The general route involves:

Alkylation of a piperidone.

Reductive amination to introduce the aniline (B41778) group.

Acylation with a propanoyl group to form the final N-phenylpropanamide structure. nih.gov

The table below outlines a typical synthetic sequence for fentanyl, demonstrating the introduction of the propanamide group in the final step.

Step Reactant(s) Reagent(s) Product Description
11-benzyl-4-piperidone, Aniline-Schiff BaseCondensation reaction to form an imine. nih.gov
2Schiff BaseLithium aluminum hydride1-benzyl-4-anilinopiperidineReduction of the imine to a secondary amine. nih.gov
31-benzyl-4-anilinopiperidinePropionic anhydride1-benzyl-4-N-propionyl-anilinopiperidineAcylation of the aniline nitrogen to form the propanamide. nih.gov
41-benzyl-4-N-propionyl-anilinopiperidineH₂, Pd/CNorfentanylDebenzylation to yield the piperidine secondary amine. usp.br
5Norfentanyl2-Phenylethyl chlorideFentanylN-alkylation of the piperidine nitrogen. usp.br

This table illustrates a generalized synthetic pathway to fentanyl, showcasing the key transformations involved.

Modifications to the propanamide group or other parts of the molecule have led to the development of numerous fentanyl analogs with varying potencies and pharmacological profiles, such as Alfentanil, Sufentanil, and Carfentanil. nih.govgoogle.com For example, replacing the benzene (B151609) ring of the propionylanilido group with a phenylpyrazole has been explored to create long-acting fentanyl analogues. sigmaaldrich.comurjc.es These synthetic efforts underscore the importance of the N-substituted propanamide framework in the design of potent opioid receptor modulators.

Structure Activity Relationship Sar and Mechanistic Hypotheses in Pre Clinical Design

Theoretical Framework for Molecular Recognition

The molecular structure of 3-phenyl-N-(1-phenylethyl)propanamide—comprising a phenyl group, a propanamide linker, and a chiral N-(1-phenylethyl) group—provides a scaffold that can engage in various non-covalent interactions with biological macromolecules. These interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, are the bedrock of molecular recognition.

The propanamide backbone is of particular interest as it contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows for specific orientational binding within a receptor pocket. The two phenyl rings offer substantial opportunities for hydrophobic and pi-stacking interactions, which are crucial for anchoring the molecule to a target.

In related structures, such as 3-amino-3-phenylpropionamide derivatives, these interactions have been shown to be key for binding to specific targets like the mu-opioid receptor. nih.gov The design of such molecules often starts from the hypothesis that mimicking the spatial and electronic features of a known ligand (like the cyclic octapeptide octreotide (B344500) in the case of the 3-amino-3-phenylpropionamide derivatives) can lead to high-affinity binding. nih.gov

Design Principles for Modulating Molecular Interactions based on Structure

The modification of the this compound structure can be systematically undertaken to fine-tune its binding affinity and selectivity for a hypothetical target. The principles guiding these modifications are rooted in established SAR observations from analogous compounds.

Modification of the Phenyl Rings: Substitution on the phenyl rings can significantly alter binding affinity. For instance, in related N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide structures like fentanyl, modifications to the phenyl rings are a key strategy in developing analogues with varied potencies. wikipedia.org The introduction of electron-donating or electron-withdrawing groups can modulate the electronic character of the rings, affecting pi-pi interactions.

Alteration of the Propanamide Linker: The length and flexibility of the propanamide linker are critical. Shortening or lengthening the three-carbon chain can change the distance between the two phenyl-bearing moieties, which may be necessary to achieve an optimal fit in a binding site.

Substitution at the Amide Nitrogen: The nature of the substituent on the amide nitrogen is a crucial determinant of biological activity. In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the substituent on a nitrogen atom was found to be critical for determining whether the compound acts as an agonist or an antagonist. nih.gov

The following table outlines potential modifications and their hypothetical effects on molecular interactions:

Structural ModificationHypothetical Effect on Molecular InteractionRationale
Introduction of a hydroxyl group on a phenyl ringIncreased hydrogen bonding potentialCan form additional hydrogen bonds with the target, potentially increasing affinity.
Replacement of a phenyl ring with a different aromatic system (e.g., pyridine)Altered pi-stacking and hydrogen bonding capabilityThe nitrogen in a pyridine (B92270) ring can act as a hydrogen bond acceptor.
Methylation of the amide nitrogenLoss of hydrogen bond donor capabilityMay decrease affinity if the N-H hydrogen bond is crucial for binding.
Introduction of bulky substituents on the ethyl groupSteric hindranceMay prevent the molecule from fitting into a constrained binding pocket.

Computational Approaches to Ligand-Target Interactions

In the absence of empirical clinical data, computational methods provide a powerful tool for hypothesizing the interaction of this compound with potential biological targets. Molecular docking and molecular dynamics simulations can predict the preferred binding pose and estimate the binding affinity of the ligand.

For a hypothetical receptor, a computational workflow would involve:

Homology Modeling: If the structure of the target receptor is unknown, a model can be built based on the known structure of a related protein.

Molecular Docking: The this compound molecule would be docked into the binding site of the receptor model to predict its most likely binding orientation. This process identifies key interactions, such as which amino acid residues the phenyl rings interact with.

Molecular Dynamics Simulations: These simulations can provide insights into the stability of the ligand-receptor complex over time and can help to refine the binding pose.

Studies on similar scaffolds, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, have successfully used molecular docking to rationalize the cytotoxic effects of these compounds by showing their interaction with estrogen receptor α. nih.gov This highlights the utility of computational approaches in generating mechanistic hypotheses.

Predicted physicochemical properties for this compound are summarized in the table below:

PropertyPredicted Value
Molecular FormulaC17H19NO uni.lu
Molar Mass253.34 g/mol
XlogP3.3 uni.lu
Monoisotopic Mass253.14667 Da uni.lu

Role of Stereochemistry in Molecular Recognition Events

The this compound molecule possesses a chiral center at the carbon atom of the 1-phenylethyl group. This means it can exist as two enantiomers, (R)-3-phenyl-N-(1-phenylethyl)propanamide and (S)-3-phenyl-N-(1-phenylethyl)propanamide. The spatial arrangement of the atoms in these enantiomers is different, and this can have a profound impact on their interaction with chiral biological targets like receptors and enzymes.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be a potent agonist, while the other is a weak agonist, an antagonist, or even inactive.

A compelling example of this is seen in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives. nih.gov In this series, the S-(+) enantiomers consistently showed stronger analgesic (agonist) activity than their R-(-) counterparts. nih.gov In some cases, the R-(-) enantiomers even displayed narcotic antagonist activity. nih.gov This stark difference in activity underscores the critical importance of stereochemistry in molecular recognition and the subsequent biological response. The analgesic activity of the most potent S-(+) enantiomer was found to be 105 times that of morphine, demonstrating the dramatic effect of stereochemical configuration. nih.gov

Therefore, any preclinical evaluation of this compound would necessitate the separation and individual testing of its enantiomers to fully characterize their interaction with any potential biological target.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 3-phenyl-N-(1-phenylethyl)propanamide with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via iodine-catalyzed dehydration and tautomerization of 1-phenylethanol with propanenitrile. Optimal conditions include a temperature of 90°C, alcohol-to-iodine molar ratio adjustments, and microwave-assisted irradiation (250 W maximum power) to enhance reaction efficiency and stereocontrol. Enantiomeric purity is achieved using (S)-1-phenylethylamine as a chiral auxiliary .

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the molecular structure of this compound?

  • Methodological Answer : SC-XRD analysis involves growing crystals via slow evaporation of ethanol solutions. Data collection uses a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Refinement protocols include full-matrix least-squares methods, accounting for disordered atoms (e.g., methyl groups with 52.2% and 47.8% occupancies). Hydrogen atoms are geometrically positioned, and thermal parameters are constrained to parent atoms. R-factors (e.g., R₁ = 0.062) validate structural accuracy .

Q. What hydrogen-bonding interactions stabilize the crystal lattice of this compound?

  • Methodological Answer : Intermolecular N–H⋯O and O–H⋯N hydrogen bonds (e.g., N1–H1⋯O2: 2.89 Å, 165°) connect adjacent molecules. π-π stacking between pyridinone and phenyl rings (centroid distance: 3.776 Å) further stabilizes the lattice. Hydrogen-bond geometry is analyzed using SHELXL-97 software, with symmetry codes (e.g., x+1, y, z) mapping interactions across unit cells .

Advanced Research Questions

Q. How can researchers address positional disorder in methyl groups during crystallographic refinement?

  • Methodological Answer : Disordered atoms (e.g., C21 and C21′ in the methyl group) are modeled using split occupancy parameters refined to 0.522(13) and 0.478(13). Constraints on isotropic displacement parameters (Uiso) and geometric restraints (e.g., C–H bond lengths fixed at 0.96–0.98 Å) ensure convergence. Residual electron density maps (Δρmax = 0.38 e Å⁻³) guide manual adjustments in software like OLEX2 .

Q. What strategies validate the stereochemical assignment of the (S)-1-phenylethyl moiety in this compound? **

  • Methodological Answer : Circular dichroism (CD) spectroscopy and chiral HPLC are used alongside SC-XRD. The Flack parameter (refined to near-zero values) in XRD confirms absolute configuration. Computational methods (e.g., density functional theory) compare experimental and calculated electronic circular dichroism spectra to resolve ambiguities .

Q. How do reaction conditions (e.g., microwave power, solvent polarity) influence the yield of this compound?

  • Methodological Answer : Systematic optimization involves varying microwave power (100–250 W), solvent polarity (ethanol vs. DMF), and reaction time (10–30 min). Yield is maximized at 250 W in ethanol (71% yield), as higher polarity solvents stabilize intermediates. Kinetic studies via in-situ FTIR monitor nitrile-to-amide conversion rates .

Q. How can computational chemistry complement experimental data in analyzing molecular conformation?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) predict torsional angles (e.g., C8–C9–C10–C11 = -1.8°) and compare them to XRD-derived values. Quantum mechanical calculations (e.g., B3LYP/6-311+G(d,p)) assess hydrogen-bond strengths and electrostatic potential surfaces, correlating with SC-XRD hydrogen-bond geometries .

Q. What analytical approaches resolve contradictions in crystallographic data, such as anomalous bond angles?

  • Methodological Answer : High-resolution XRD datasets (I > 2σ(I)) and Hirshfeld surface analysis identify outliers. For example, the C3–C2–C7 angle (114.0°) deviates from ideal sp³ hybridization due to steric strain from bromophenyl substituents. Multi-temperature XRD (100–298 K) assesses thermal motion effects on bond parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.